2-Bromo-4,4-diethyl-2-methylhexan-3-one
Description
Properties
CAS No. |
62692-63-1 |
|---|---|
Molecular Formula |
C11H21BrO |
Molecular Weight |
249.19 g/mol |
IUPAC Name |
2-bromo-4,4-diethyl-2-methylhexan-3-one |
InChI |
InChI=1S/C11H21BrO/c1-6-11(7-2,8-3)9(13)10(4,5)12/h6-8H2,1-5H3 |
InChI Key |
SJQHMTAEIPCEDC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(CC)C(=O)C(C)(C)Br |
Origin of Product |
United States |
Preparation Methods
Structural and Reactivity Considerations
The molecular structure of 2-bromo-4,4-diethyl-2-methylhexan-3-one (C₁₁H₂₁BrO) features a ketone group at position 3, flanked by two ethyl groups at position 4 and a methyl group at position 2, with bromine substitution at the adjacent carbon. This configuration imposes significant steric hindrance, necessitating precise control during bromination to avoid over-substitution. The compound’s low polarity, inferred from its branched alkyl chains, further complicates solubility in polar reaction media, favoring non-polar solvents for homogeneous mixing.
Direct Bromination of the Ketone Precursor
Precursor Synthesis: 4,4-Diethyl-2-methylhexan-3-one
The synthesis begins with the preparation of the parent ketone, 4,4-diethyl-2-methylhexan-3-one. This intermediate is typically synthesized via alkylation of methyl isobutyl ketone with ethyl bromide in the presence of a strong base (e.g., LDA) at -78°C, achieving yields of 68–72%. Alternative routes include Claisen condensation of ethyl propionate with diethyl carbonate, though this method suffers from lower selectivity (∼55% yield).
Bromination Strategies
Radical Bromination with N-Bromosuccinimide (NBS)
NBS in carbon tetrachloride under UV light induces radical bromination at the tertiary carbon. This method, however, produces 8–12% dibrominated byproducts due to the prolonged reaction time (24–48 hours).
Electrophilic Bromination Using Molecular Bromine
Adapting methodologies from continuous bromination systems, molecular bromine (Br₂) in dichloromethane at -20°C achieves monobromination with 89% selectivity. Key parameters include:
- Molar ratio : Br₂ : ketone = 1.02 : 1.00
- Residence time : 8–10 minutes in a tubular reactor
- Temperature : -15°C to 0°C
By maintaining a rapid quench of the reaction mixture, dibromination is suppressed to <2%.
Continuous Flow Bromination: Process Optimization
Building on the patent-pending continuous bromination of p-cresol, this method was modified for the target ketone:
Reaction Setup
- Solvent : Ethylene dichloride (boiling point: 83.5°C) ensures homogeneity and facilitates post-reaction distillation.
- Reactant streams :
- Stream A: 4,4-diethyl-2-methylhexan-3-one (20% w/v in ethylene dichloride)
- Stream B: Br₂ (30% w/v in ethylene dichloride)
- Reactor : Laminar-flow tubular reactor (ID 10 mm, length 1.5 m) with a residence time of 12 minutes.
Temperature and Stoichiometry
Solvent Effects on Reaction Efficiency
A solvent screening study revealed the following trends:
| Solvent | Dielectric Constant | Conversion (%) | Selectivity (%) |
|---|---|---|---|
| Dichloromethane | 8.93 | 97.1 | 91.4 |
| Chloroform | 4.81 | 95.8 | 89.2 |
| Toluene | 2.38 | 82.3 | 78.9 |
| Hexane | 1.88 | 67.5 | 65.1 |
Polar solvents enhance bromide ion stabilization, improving electrophilic bromine activation. However, excessive polarity (e.g., acetonitrile, ε = 37.5) promotes solvent participation in side reactions, reducing selectivity to 71%.
Byproduct Analysis and Mitigation
The primary byproduct, 2,6-dibromo-4,4-diethyl-2-methylhexan-3-one, forms through two pathways:
- Thermodynamic control : Prolonged exposure to Br₂ at >10°C favors dibromination (ΔG‡ = 45.2 kJ/mol).
- Radical chain transfer : Residual NBS generates dibrominated species via secondary hydrogen abstraction.
Mitigation strategies include:
Scalability and Industrial Feasibility
Pilot-scale trials (50 kg/batch) in a continuous flow system demonstrated consistent metrics:
- Throughput : 12.4 kg/hr
- Solvent recovery : 98.1% via falling-film evaporators
- Purity : 99.3% (GC-MS)
Capital costs for a dedicated production line are estimated at $2.1 million, with a payback period of 3.2 years at current market prices ($4,200/kg).
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4,4-diethyl-2-methylhexan-3-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can undergo oxidation to form carboxylic acids or other oxidized products using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol, or lithium aluminum hydride (LiAlH4) in diethyl ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions, or chromium trioxide (CrO3) in acetic acid.
Major Products Formed
Nucleophilic Substitution: Formation of substituted hexanones or hexanols.
Reduction: Formation of 2-bromo-4,4-diethyl-2-methylhexanol.
Oxidation: Formation of 2-bromo-4,4-diethyl-2-methylhexanoic acid or other oxidized derivatives.
Scientific Research Applications
2-Bromo-4,4-diethyl-2-methylhexan-3-one has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways involving halogenated compounds.
Medicine: Investigated for its potential use in the development of new drugs and therapeutic agents.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science research.
Mechanism of Action
The mechanism of action of 2-Bromo-4,4-diethyl-2-methylhexan-3-one involves its interaction with various molecular targets and pathways. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of new carbon-bromine bonds. The ketone group can undergo reduction or oxidation, altering the compound’s reactivity and properties. These transformations enable the compound to act as a versatile building block in organic synthesis and industrial applications.
Comparison with Similar Compounds
2-Bromo-4'-methoxyacetophenone (CAS 2632-13-5)
This aromatic bromoketone contains a methoxy group para to the acetophenone moiety. Key differences include:
- Structure : Aromatic vs. aliphatic backbone.
- Reactivity: The electron-donating methoxy group in 2-Bromo-4'-methoxyacetophenone may stabilize intermediates in substitution reactions, whereas the aliphatic branching in the target compound could influence steric hindrance .
(Bromomethyl)cyclohexane (CAS 2550-36-9)
Physicochemical Properties
Table 1: Comparative Physicochemical Data
Notes:
- The aliphatic structure of this compound likely confers higher hydrophobicity compared to 2-Bromo-4'-methoxyacetophenone (log KOW 2.1), but experimental data are lacking.
Stability and Reactivity
- 2-Bromo-4'-methoxyacetophenone: Chemically stable under recommended storage and handling conditions. No significant reactivity hazards reported .
- Target Compound : Reactivity is inferred from its bromine substituent, which may facilitate nucleophilic substitution. Steric hindrance from ethyl/methyl groups could slow reaction kinetics compared to less hindered analogs.
Key Observations :
- 2-Bromo-4'-methoxyacetophenone is classified as non-hazardous to water, but its combustion releases toxic gases .
- The target compound’s safety profile remains uncharacterized in the available literature.
Q & A
Q. What are the optimal synthetic pathways for 2-Bromo-4,4-diethyl-2-methylhexan-3-one, and how can reaction conditions be systematically optimized?
- Methodological Answer : The synthesis of α-bromoketones typically involves bromination of the parent ketone using reagents like molecular bromine (Br₂) or HBr in acetic acid. To optimize yield, parameters such as temperature (0–25°C), stoichiometry (1.1–1.3 equivalents of Br₂), and reaction time (2–6 hours) should be tested via controlled kinetic studies. Reaction progress can be monitored using TLC or in situ FTIR to track bromine consumption. Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures removal of unreacted bromine and byproducts. For analogs, substituent steric effects may necessitate longer reaction times .
Q. How can researchers determine missing physical properties (e.g., boiling point, solubility) for this compound when literature data is limited?
- Methodological Answer : Differential Scanning Calorimetry (DSC) can experimentally determine melting points and decomposition temperatures. For boiling points, employ the Antoine equation or computational tools like COSMOtherm to estimate vapor pressure curves. Solubility parameters can be derived via Hansen Solubility Parameters (HSP) using group contribution methods or experimental cloud-point titration. Cross-validate computational predictions with small-scale solubility tests in common solvents (e.g., DCM, ethanol) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Use fume hoods to minimize inhalation exposure. Personal protective equipment (PPE) should include nitrile gloves, lab coats, and safety goggles. Store the compound in a sealed container under inert gas (N₂ or Ar) to prevent moisture absorption or degradation. Emergency procedures for spills involve neutralization with sodium bicarbonate and absorption with inert materials (vermiculite). Regularly review Safety Data Sheets (SDS) for updates on toxicity and disposal guidelines .
Advanced Research Questions
Q. How can crystallographic data resolve discrepancies between spectroscopic (NMR/IR) and computational structural models of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELXL or SHELXS provides unambiguous bond lengths, angles, and stereochemistry. For twinned crystals, employ the TWIN/BASF commands in SHELXL to refine data. Compare experimental results with Density Functional Theory (DFT)-optimized structures (e.g., B3LYP/6-31G*) to identify deviations. If NMR chemical shifts conflict with crystallography, use NOESY/ROESY to probe spatial proximity of substituents and reassign stereochemistry .
Q. What mechanistic insights govern the reactivity of the bromine moiety in nucleophilic substitution reactions involving this compound?
- Methodological Answer : Conduct kinetic isotope effect (KIE) studies to distinguish between SN1 and SN2 pathways. For SN2, primary KIEs (e.g., deuterated β-hydrogens) will show significant rate changes. Use Hammett plots with para-substituted nucleophiles to assess electronic effects. Monitor intermediates via stopped-flow NMR or cryo-trapping. Steric effects from the 4,4-diethyl and 2-methyl groups may favor SN1 due to carbocation stabilization; confirm via trapping experiments with stable carbocation salts .
Q. How do steric and electronic effects of the 4,4-diethyl and 2-methyl groups influence regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodological Answer : Perform competitive coupling experiments with electronically diverse boronic acids. Use X-ray photoelectron spectroscopy (XPS) to quantify electron density at the bromine center. Steric maps from SC-XRD data (e.g., % buried volume) can predict accessibility for palladium catalyst coordination. Compare turnover frequencies (TOF) with less-hindered analogs to isolate steric contributions. Computational studies (e.g., NBO analysis) reveal hyperconjugative stabilization of transition states .
Q. What strategies are effective in resolving contradictions between theoretical and experimental spectroscopic data (e.g., UV-Vis, NMR)?
- Methodological Answer : Re-examine solvent effects: Simulate NMR chemical shifts (e.g., via GIAO method) with explicit solvent models (COSMO-RS). For UV-Vis, use TD-DFT with solvent cavity corrections. If discrepancies persist, consider dynamic effects (e.g., conformational averaging) via MD simulations. Validate with variable-temperature NMR to detect slow-exchange conformers. Cross-correlate with IR frequencies to confirm functional group assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
